Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI)
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Overview
Description
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) is an organic compound with the molecular formula C10H12N2S It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) typically involves the reaction of benzo[b]thiophene-2,3-diamine with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); reactions are conducted in the presence of catalysts or bases at varying temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with lower oxidation states
Substitution: Substituted benzo[b]thiophene derivatives with various functional groups
Scientific Research Applications
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also studied for its electronic properties and potential use in organic electronics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2,3-diamine: The parent compound without the N3,N3-dimethyl groups.
N3-methylbenzo[b]thiophene-2,3-diamine: A derivative with a single methyl group.
Benzo[b]thiophene-2,3-diamine derivatives: Various derivatives with different substituents on the benzo[b]thiophene ring.
Uniqueness
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI) is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity, electronic properties, and biological activity. This structural modification can enhance its stability, solubility, and interaction with molecular targets compared to its non-methylated counterparts.
Properties
CAS No. |
125660-10-8 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-N,3-N-dimethyl-1-benzothiophene-2,3-diamine |
InChI |
InChI=1S/C10H12N2S/c1-12(2)9-7-5-3-4-6-8(7)13-10(9)11/h3-6H,11H2,1-2H3 |
InChI Key |
SAPKAQDKRQEXAE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(SC2=CC=CC=C21)N |
Canonical SMILES |
CN(C)C1=C(SC2=CC=CC=C21)N |
Synonyms |
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl- (9CI) |
Origin of Product |
United States |
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